molecular formula C18H15Cl2N3O4 B15173116 Methyl 5-chloro-2-(3-chloro-4-methoxyphenyl)-6-(furan-2-ylmethylamino)pyrimidine-4-carboxylate

Methyl 5-chloro-2-(3-chloro-4-methoxyphenyl)-6-(furan-2-ylmethylamino)pyrimidine-4-carboxylate

Cat. No.: B15173116
M. Wt: 408.2 g/mol
InChI Key: BHXABCRFKUSREQ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimidine class, characterized by a six-membered aromatic ring with nitrogen atoms at positions 1 and 2. Key structural features include:

  • Substituents: Position 2: A 3-chloro-4-methoxyphenyl group, contributing steric bulk and electronic effects via the electron-withdrawing Cl and electron-donating OCH₃ groups. Position 5: A chlorine atom, enhancing electrophilicity and influencing intermolecular interactions. Position 6: A furan-2-ylmethylamino group, introducing a heteroaromatic moiety that may participate in hydrogen bonding or π-π stacking. Position 4: A methyl ester (–COOCH₃), affecting solubility and bioavailability.

Properties

Molecular Formula

C18H15Cl2N3O4

Molecular Weight

408.2 g/mol

IUPAC Name

methyl 5-chloro-2-(3-chloro-4-methoxyphenyl)-6-(furan-2-ylmethylamino)pyrimidine-4-carboxylate

InChI

InChI=1S/C18H15Cl2N3O4/c1-25-13-6-5-10(8-12(13)19)16-22-15(18(24)26-2)14(20)17(23-16)21-9-11-4-3-7-27-11/h3-8H,9H2,1-2H3,(H,21,22,23)

InChI Key

BHXABCRFKUSREQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=C(C(=N2)NCC3=CC=CO3)Cl)C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-2-(3-chloro-4-methoxyphenyl)-6-(furan-2-ylmethylamino)pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the substituents through a series of reactions such as halogenation, alkylation, and amination. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters and purification techniques is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-(3-chloro-4-methoxyphenyl)-6-(furan-2-ylmethylamino)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 5-chloro-2-(3-chloro-4-methoxyphenyl)-6-(furan-2-ylmethylamino)pyrimidine-4-carboxylate is a synthetic organic compound belonging to the pyrimidine derivative class. It features a pyrimidine ring with chloro, methoxy, and furan-2-ylmethylamino groups. This compound has gained interest for its potential biological activities and chemical properties, making it a subject of research in medicinal chemistry and pharmaceuticals.

Scientific Research Applications
this compound exhibits a range of biological activities and its mechanism of action typically involves interactions with specific molecular targets such as enzymes or receptors, which can modulate their activity. This modulation may lead to various biological effects, potentially indicating therapeutic applications in areas such as cancer treatment or antimicrobial activity.

Compound NameStructure FeaturesUnique Aspects
4-Amino-3-chloro-6-(2,4-dichloro-3-methoxyphenyl)pyridine-2-carboxylic acidPicolinic acid derivative with multiple chlorinated phenyl groupsPotent herbicide properties
4-Amino-6-(heterocyclic)picolinatesPicolinate derivatives featuring heterocyclic ringsDiverse biological activities including anti-cancer effects
Furan derivativesVarious substitutions on furan ringsKnown for their stability and potential in drug design
This compoundPyrimidine ring with multiple substituents, including chloro, methoxy, and furan-2-ylmethylamino groupsUnique due to its specific combination of functional groups that enhance its biological activity and potential therapeutic applications compared to these similar compounds

Mechanism of Action

The mechanism by which Methyl 5-chloro-2-(3-chloro-4-methoxyphenyl)-6-(furan-2-ylmethylamino)pyrimidine-4-carboxylate exerts its effects depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Key Observations:
  • Halogen Substituents : Chlorine at position 5 (target compound) or phenyl rings (e.g., 4-ClPh in compound 2g) enhances lipophilicity and receptor binding, often correlating with improved bioactivity .
  • Heteroaromatic Groups: The furan-2-ylmethylamino group in the target compound contrasts with thiophene (e.g., compound 2a in ) or unsubstituted aryl groups. Furan’s oxygen atom may improve solubility but reduce metabolic stability compared to sulfur-containing thiophene.
  • Ester vs. Hydroxyl Groups : The methyl ester (target compound) versus a hydroxyl group (compound 2g) alters polarity and hydrogen-bonding capacity, impacting pharmacokinetics .

Pharmacological Profile Relative to Analogs

  • Anti-inflammatory Activity : Compound 2g (4-chlorophenyl derivative) showed superior activity to diclofenac, suggesting that the target compound’s 3-Cl-4-OCH₃Ph group may further modulate COX-2 inhibition .
  • Antiviral Potential: Pyrimidine-catechol-diether analogs (e.g., compound XIII in ) with bulky aryl groups exhibit anti-HIV activity. The target compound’s furan-2-ylmethylamino group could mimic catechol’s hydrogen-bonding capacity but requires validation.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing this pyrimidine derivative?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Chlorination : Use of phosphoryl chloride (POCl₃) to introduce chlorine atoms at specific positions, as seen in analogous pyrimidine syntheses .
  • Coupling Reactions : Substitution reactions (e.g., nucleophilic aromatic substitution) to attach the 3-chloro-4-methoxyphenyl and furan-2-ylmethylamino groups.
  • Esterification : Methyl ester formation via carboxylation under acidic conditions.
    Key Considerations : Solvent selection (e.g., DMF or dichloromethane) and temperature control (40–80°C) are critical to avoid intermediate decomposition .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity.
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • X-ray Diffraction : For definitive structural confirmation, including bond lengths and angles .
  • IR Spectroscopy : Identification of functional groups (e.g., ester C=O, NH stretching).
    Note : Cross-validation between techniques is essential to resolve ambiguities, such as tautomerism or rotational isomers .

Advanced: How can X-ray crystallography using SHELX software elucidate the molecular conformation?

Methodological Answer:

  • Structure Solution : SHELXS/SHELXD for phase determination via direct methods .
  • Refinement : SHELXL for optimizing atomic coordinates, accounting for anisotropic displacement parameters.
  • Conformational Analysis : Dihedral angles between the pyrimidine core and substituents (e.g., 3-chloro-4-methoxyphenyl group) reveal steric or electronic influences. For example, deviations >10° from coplanarity suggest steric hindrance .
    Case Study : In similar pyrimidines, SHELX refined structures showed intramolecular N–H⋯N hydrogen bonds stabilizing six-membered rings .

Advanced: What strategies resolve contradictions in spectroscopic data versus computational modeling results?

Methodological Answer:

  • Replicate Experiments : Confirm NMR/IR data under standardized conditions (solvent, temperature).
  • Density Functional Theory (DFT) : Compare computed vibrational frequencies (IR) or chemical shifts (NMR) with experimental data to identify discrepancies.
  • Dynamic Effects : Consider solvent interactions or conformational flexibility in modeling, which static DFT may overlook.
    Example : Polymorphic forms of related compounds showed varying dihedral angles in X-ray vs. computed gas-phase structures, resolved by incorporating lattice energy calculations .

Advanced: How do hydrogen bonding interactions influence the crystal packing and stability?

Methodological Answer:

  • Graph Set Analysis : Classify hydrogen bonds (e.g., C–H⋯O, N–H⋯N) using Etter’s formalism to identify motifs like chains or rings .
  • Crystal Packing : Weak C–H⋯π interactions and hydrogen bonds (e.g., between methoxy O and methyl H) stabilize 3D networks. For example, chains parallel to the c-axis in similar compounds are linked via C–H⋯O bonds .
  • Thermal Stability : Stronger hydrogen bonds correlate with higher melting points, as observed in derivatives with extensive N–H⋯O networks .

Advanced: What role do substituents like the furan-2-ylmethylamino group play in bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Compare bioactivity (e.g., antimicrobial, kinase inhibition) of analogs with/without the furan group.
  • Hydrogen Bond Donor/Acceptor Capacity : The furan oxygen may participate in H-bonding with biological targets, as seen in pyrimidine-based kinase inhibitors .
  • Conformational Flexibility : The furan’s planar structure may enhance π-π stacking with aromatic residues in enzyme active sites .

Basic: What purification techniques are recommended for isolating this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane for polar intermediates.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences.
  • HPLC : For final purity assessment (>95% by analytical HPLC) .

Advanced: How can ORTEP-3 aid in visualizing conformational dynamics?

Methodological Answer:

  • Thermal Ellipsoids : ORTEP-3 plots anisotropic displacement parameters, highlighting regions of high flexibility (e.g., rotating methoxy groups) .
  • Overlay Analysis : Compare multiple conformers (e.g., from different polymorphs) to identify conserved vs. variable regions .

Tables for Key Data:

Parameter Typical Values/Techniques Reference
Crystal System Monoclinic (common in pyrimidines)
Hydrogen Bond Lengths N–H⋯O: 2.8–3.0 Å; C–H⋯O: 3.2–3.5 Å
Synthetic Yield 40–60% (multi-step)
Melting Point 180–220°C (varies with substituents)

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